molecular formula C21H16N2O4S B6510316 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide CAS No. 896343-98-9

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide

Cat. No.: B6510316
CAS No.: 896343-98-9
M. Wt: 392.4 g/mol
InChI Key: IHQREZCMEPOKMT-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their various biological activities . They are used in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . The aromaticity of these compounds makes them relatively stable, although as a heterocycle, they have reactive sites which allow for functionalization .


Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions. For instance, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives vary. For instance, benzoxazole is an aromatic organic compound with a molecular formula C7H5NO . It is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C .

Mechanism of Action

While the exact mechanism of action of “N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is not specified in the search results, benzoxazole derivatives are known to exhibit a broad spectrum of pharmaceutical activity profile . For example, some benzoxazole derivatives have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQREZCMEPOKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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